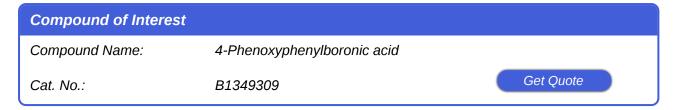


Applications of 4-Phenoxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenylboronic acid is a versatile and commercially available building block that has found significant applications in medicinal chemistry. Its rigid phenoxyphenyl scaffold and the reactive boronic acid moiety make it an invaluable tool for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols for the use of **4-phenoxyphenylboronic acid** in the development of enzyme inhibitors and as a potential precursor for Positron Emission Tomography (PET) imaging agents.

I. Application in the Synthesis of Kinase Inhibitors

4-Phenoxyphenylboronic acid is a key intermediate in the synthesis of several potent kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for B-cell signaling and have emerged as important therapeutics for B-cell malignancies and autoimmune diseases.[1][2]

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

1. Evobrutinib (BTK Inhibitor)



Evobrutinib is an oral, potent, and highly selective covalent inhibitor of BTK investigated for the treatment of autoimmune diseases such as multiple sclerosis.[3][4] The synthesis of Evobrutinib utilizes **4-phenoxyphenylboronic acid** to introduce the characteristic 4-phenoxyphenyl group via a Suzuki-Miyaura coupling reaction.

Quantitative Data: Potency of Evobrutinib

Compound	Target	IC50 (nM)	Cell-Based Assay	Reference
Evobrutinib	ВТК	2.3	B-cell inhibition	[5]

2. Thieno[3,2-c]pyridin-4-amine Derivatives (BTK Inhibitors)

A series of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been synthesized and evaluated as potent BTK inhibitors.[6] The 3-(4-phenoxyphenyl) moiety, introduced using **4-phenoxyphenylboronic acid**, is a critical pharmacophore for potent BTK inhibition.

Quantitative Data: Potency of Thieno[3,2-c]pyridin-4-amine Derivatives

Compound	Substitution	BTK IC50 (nM)	Reference
13b	7-(1H-Pyrazol-4-yl)	11.8	[7]
14g	7-(1-Methyl-1H- pyrazol-4-yl)	12.8	[8]

B. BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][9] Inhibition of BTK effectively blocks this signaling cascade.





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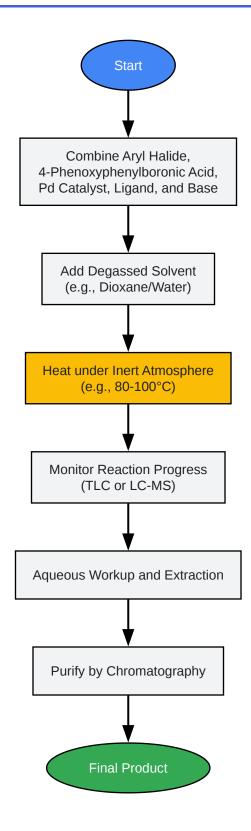
BTK Signaling Pathway and Inhibition.

C. Experimental Protocols

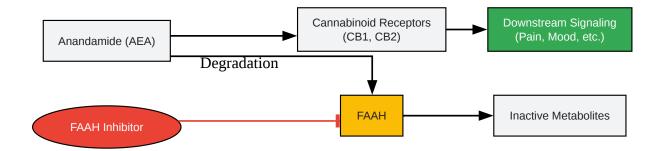
1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with **4-phenoxyphenylboronic acid** to synthesize a biaryl compound, a common step in the synthesis of kinase inhibitors.[10][11]

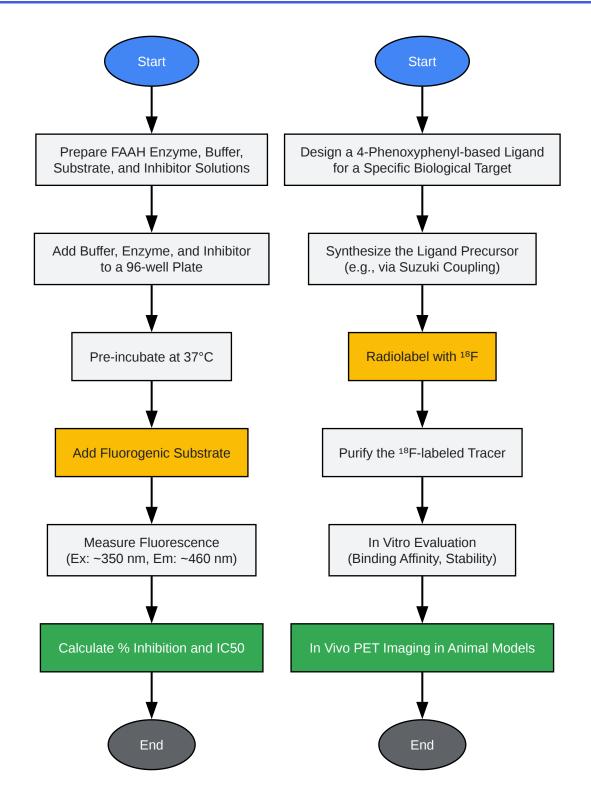












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